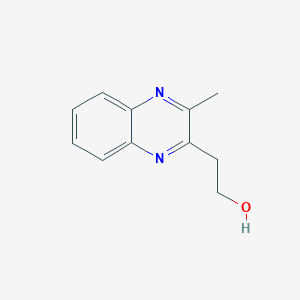
2-Quinoxalineethanol, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalineethanol, 3-methyl- is a chemical compound belonging to the quinoxaline family, which consists of fused benzene and pyrazine rings. This compound is characterized by the presence of an ethanol group (-OH) attached to the second carbon of the quinoxaline ring and a methyl group (-CH3) attached to the third carbon.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from simpler precursors such as aniline and glyoxal. The process involves cyclization, oxidation, and reduction steps to achieve the desired structure.
Types of Reactions:
Oxidation: 2-Quinoxalineethanol, 3-methyl- can undergo oxidation to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Quinoxaline-2-carboxylic acid from oxidation.
2-Quinoxalineamine derivatives from reduction.
Halogenated quinoxaline derivatives from substitution reactions.
Applications De Recherche Scientifique
2-Quinoxalineethanol, 3-methyl- has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Quinoxalineethanol, 3-methyl- exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Quinoxaline
2-Quinoxalineamine
Quinoxaline-2-carboxylic acid
Uniqueness: 2-Quinoxalineethanol, 3-methyl- is unique due to its specific structural features, such as the presence of both an ethanol and a methyl group, which influence its reactivity and biological activity.
Propriétés
Numéro CAS |
86204-50-4 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-(3-methylquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-8-9(6-7-14)13-11-5-3-2-4-10(11)12-8/h2-5,14H,6-7H2,1H3 |
Clé InChI |
OZDSZMFRFNOLPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


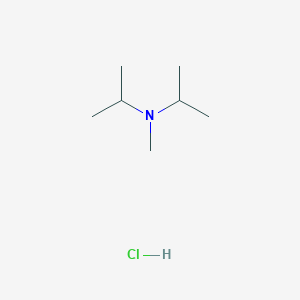
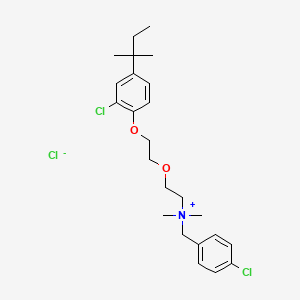
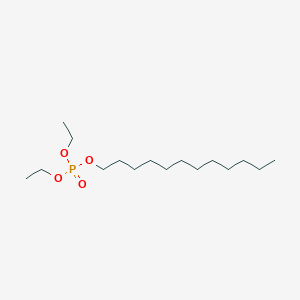
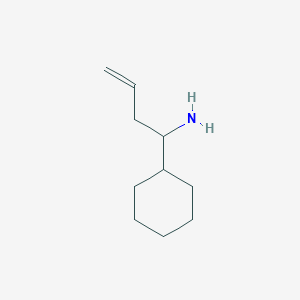
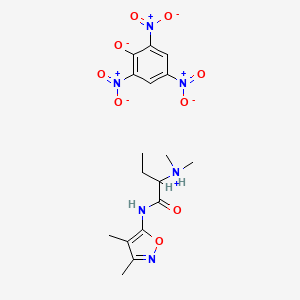

![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
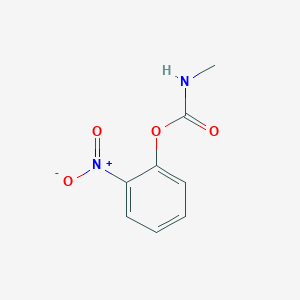
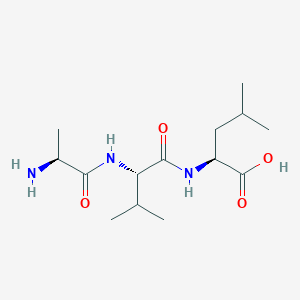
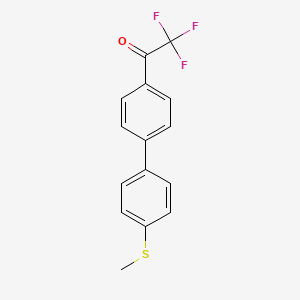
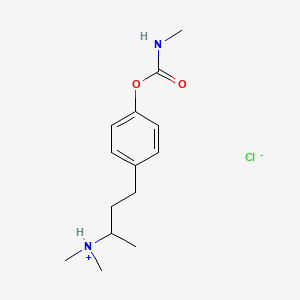
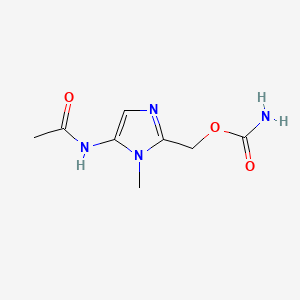
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)
